molecular formula C14H19N3O3 B7538185 4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester

4-Carbamoyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-5'-carboxylic Acid Ethyl Ester

Cat. No. B7538185
M. Wt: 277.32 g/mol
InChI Key: PJVRKXOQVBCKDE-UHFFFAOYSA-N
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Patent
US08114877B2

Procedure details

Ethyl-6-chloronicotinate (1.86 g, 10 mmol) and piperidine-4-carboxamide (1.54 g, 12 mmol) are dissolved in DMSO (7 ml). N,N-Diisopropylethylamine (2.1 ml, 12 mmol) is added and the reaction mixture is heated at 95° C. for 3 hours. Methanol (8 ml) is added as the reaction mixture cools to give a precipitate. The solid is collected, washed with water followed by diethyl ether, and dried in vacuo at 45° C. to yield the title compound as a white solid. MS (ES+) m/e 278 (MH+)
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][C:8](Cl)=[N:7][CH:6]=1)[CH3:2].[NH:13]1[CH2:18][CH2:17][CH:16]([C:19]([NH2:21])=[O:20])[CH2:15][CH2:14]1.C(N(CC)C(C)C)(C)C.CO>CS(C)=O>[CH2:1]([O:3][C:4]([C:5]1[CH:10]=[CH:9][C:8]([N:13]2[CH2:18][CH2:17][CH:16]([C:19](=[O:20])[NH2:21])[CH2:15][CH2:14]2)=[N:7][CH:6]=1)=[O:12])[CH3:2]

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
C(C)OC(C1=CN=C(C=C1)Cl)=O
Name
Quantity
1.54 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)N
Name
Quantity
7 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a precipitate
CUSTOM
Type
CUSTOM
Details
The solid is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 45° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=CC(=NC1)N1CCC(CC1)C(N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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